molecular formula C10H6ClNO2 B2641384 7-Chloroisoquinoline-8-carboxylic acid CAS No. 1824331-69-2

7-Chloroisoquinoline-8-carboxylic acid

Cat. No.: B2641384
CAS No.: 1824331-69-2
M. Wt: 207.61
InChI Key: YFVHCDGCWIBWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroisoquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H6ClNO2 It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroisoquinoline-8-carboxylic acid typically involves the chlorination of isoquinoline derivatives followed by carboxylation. One common method includes the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. Subsequent chlorination and carboxylation yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-chloroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    Isoquinoline-8-carboxylic acid: Lacks the chlorine atom at the 7th position.

    7-Bromoisoquinoline-8-carboxylic acid: Contains a bromine atom instead of chlorine.

    7-Fluoroisoquinoline-8-carboxylic acid: Contains a fluorine atom instead of chlorine.

Uniqueness: 7-Chloroisoquinoline-8-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications .

Biological Activity

7-Chloroisoquinoline-8-carboxylic acid (7-Cl-8-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.

7-Cl-8-CA is characterized by a chlorine atom at the 7-position of the isoquinoline ring, which influences its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit enhanced biological properties. Its mechanism of action primarily involves the inhibition of key enzymes, such as DNA topoisomerases, which are crucial for DNA replication and transcription, thereby exerting anticancer effects .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 7-Cl-8-CA against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) Studies :
    • The compound exhibited significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with MIC values lower than those of standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard Drug MIC (µg/mL)
Pseudomonas aeruginosa1 × 10⁻⁶1 × 10⁻⁴
Klebsiella pneumoniae1 × 10⁻⁵1 × 10⁻⁴

These results indicate that 7-Cl-8-CA may serve as a promising lead compound for developing new antibacterial agents.

Anticancer Properties

The anticancer activity of 7-Cl-8-CA has been extensively studied, particularly in various cancer cell lines. Key findings include:

  • Cell Viability Assays : In vitro studies have shown that 7-Cl-8-CA reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 5 to 19 µM, indicating potent cytotoxicity compared to established chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Control IC50 (µM)
MCF-710–3021.02
A54910–3827.73
  • Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by flow cytometric analysis showing increased early and late apoptosis rates compared to controls .

Case Studies

Several case studies have highlighted the efficacy of derivatives of 7-Cl-8-CA:

  • Study on Antiviral Activity : A derivative of 7-Cl-8-CA showed promising antiviral activity against H5N1 virus with low cytotoxicity. The study indicated that increasing lipophilicity enhances antiviral effects .
  • Combination Therapy : Research suggests that combining 7-Cl-8-CA with other compounds could enhance its therapeutic efficacy against resistant strains of bacteria and cancer cells .

Properties

IUPAC Name

7-chloroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVHCDGCWIBWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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